2-Amino-4-methylpyridine-d6
Overview
Description
2-Amino-4-methylpyridine-d6 is a deuterated derivative of 2-Amino-4-methylpyridine, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in research applications due to its unique isotopic labeling, which aids in various spectroscopic studies. The molecular formula of this compound is C6H2D6N2, and it has a molecular weight of 114.18 g/mol .
Scientific Research Applications
2-Amino-4-methylpyridine-d6 is widely used in scientific research due to its deuterated nature. Some key applications include:
Spectroscopic Studies: The deuterium atoms provide distinct signals in NMR spectroscopy, aiding in the structural elucidation of complex molecules.
Pharmaceutical Research: It serves as a precursor in the synthesis of various pharmaceutical intermediates.
Biological Studies: The compound is used in metabolic studies to trace the pathways of drug metabolism.
Material Science: It is employed in the synthesis of nonlinear optical materials and other advanced materials
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It has been studied for its nonlinear optical (nlo) properties . The compound’s NLO behavior, such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions, have been analyzed . These properties suggest that the compound may interact with its targets through electronic transitions, affecting their chemical reactivity.
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways.
Pharmacokinetics
It is known to be soluble in chloroform, ethyl acetate, and methanol , which may influence its bioavailability.
Result of Action
Its nlo properties suggest that it may influence electronic transitions and chemical reactivity at the molecular level .
Action Environment
The action of 2-Amino-4-methylpyridine-d6 may be influenced by environmental factors. For instance, it is recommended to be stored at 4°C , suggesting that temperature may affect its stability. Furthermore, its solubility in various solvents indicates that the compound’s action, efficacy, and stability may be influenced by the chemical environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to act as a ligand and form methoxo-bridged copper (II) complexes
Cellular Effects
It has been reported to inhibit the activity of inducible NO synthase isolated from mouse RAW 264.7 cells in vitro . This suggests that 2-Amino-4-methylpyridine-d6 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to form methoxo-bridged copper (II) complexes , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that this compound is a solid at room temperature and is soluble in Chloroform, Ethyl Acetate, and Methanol . It is typically stored at 4°C .
Metabolic Pathways
It is known that 2-amino-4-methylpyridine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylpyridine-d6 typically involves the deuteration of 2-Amino-4-methylpyridine. This process can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The product is then purified through crystallization or distillation to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives
Comparison with Similar Compounds
- 2-Amino-3-methylpyridine
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
Comparison: 2-Amino-4-methylpyridine-d6 is unique due to its deuterated nature, which provides distinct advantages in spectroscopic studies. Compared to its non-deuterated counterparts, it offers enhanced stability and reduced reactivity, making it a valuable tool in research applications. The presence of deuterium atoms also allows for more precise tracing in metabolic studies .
Properties
IUPAC Name |
3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGLBZRQYOWNA-RLTMCGQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676239 | |
Record name | 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916979-09-4 | |
Record name | 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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